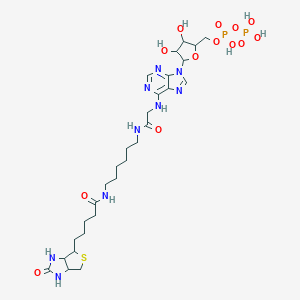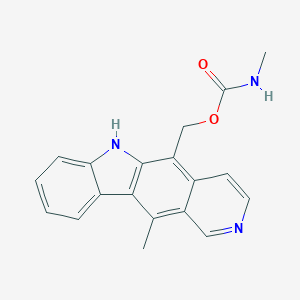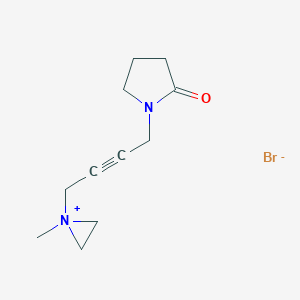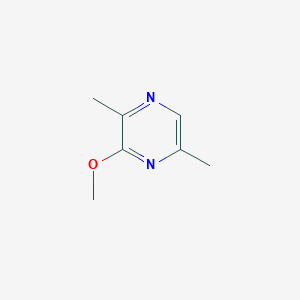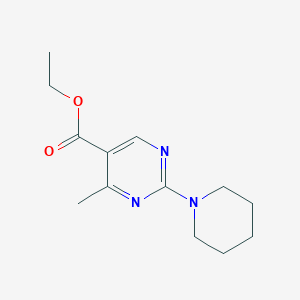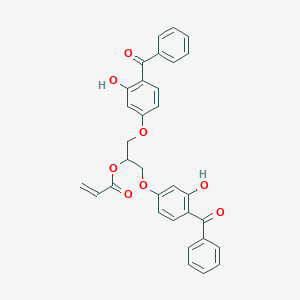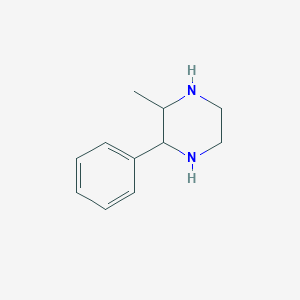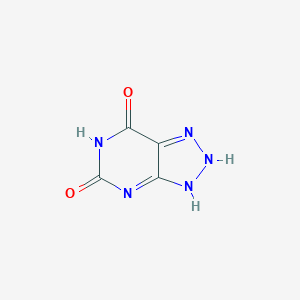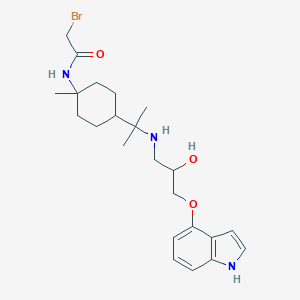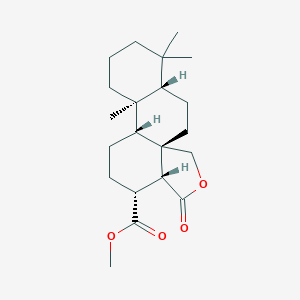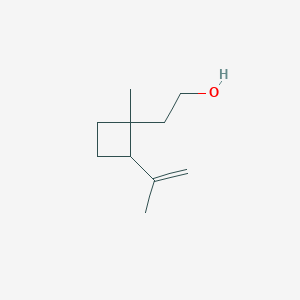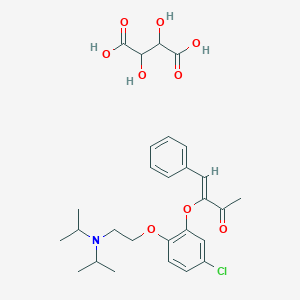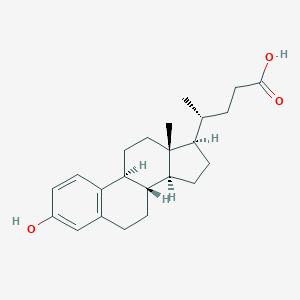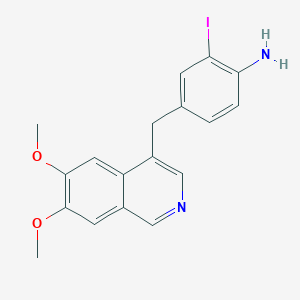
6,7-Dimethoxy-4-(4'-amino-3'-iodobenzyl)isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dimethoxy-4-(4'-amino-3'-iodobenzyl)isoquinoline (DAIBIQ) is a synthetic compound that has gained attention in the scientific community due to its potential application in cancer research. DAIBIQ is a derivative of isoquinoline and has shown promising results in inhibiting the growth of cancer cells in vitro.
作用機序
The mechanism of action of 6,7-Dimethoxy-4-(4'-amino-3'-iodobenzyl)isoquinoline involves the inhibition of tubulin polymerization, which is essential for cell division and growth. 6,7-Dimethoxy-4-(4'-amino-3'-iodobenzyl)isoquinoline binds to the colchicine-binding site on tubulin, preventing the formation of microtubules and disrupting the cell cycle.
生化学的および生理学的効果
6,7-Dimethoxy-4-(4'-amino-3'-iodobenzyl)isoquinoline has been found to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. It has also been shown to inhibit angiogenesis, the formation of new blood vessels that supply nutrients to tumors. In addition, 6,7-Dimethoxy-4-(4'-amino-3'-iodobenzyl)isoquinoline has been found to enhance the efficacy of other chemotherapy drugs.
実験室実験の利点と制限
One advantage of using 6,7-Dimethoxy-4-(4'-amino-3'-iodobenzyl)isoquinoline in lab experiments is its specificity for cancer cells, which reduces the risk of toxicity in normal cells. However, its low solubility in water can make it difficult to administer in vivo. In addition, further research is needed to determine the optimal dosage and administration of 6,7-Dimethoxy-4-(4'-amino-3'-iodobenzyl)isoquinoline.
将来の方向性
There are several potential future directions for research on 6,7-Dimethoxy-4-(4'-amino-3'-iodobenzyl)isoquinoline. One area of interest is the development of more efficient synthesis methods to increase the yield of pure 6,7-Dimethoxy-4-(4'-amino-3'-iodobenzyl)isoquinoline. In addition, further studies are needed to determine the optimal dosage and administration of 6,7-Dimethoxy-4-(4'-amino-3'-iodobenzyl)isoquinoline in vivo. Finally, the potential use of 6,7-Dimethoxy-4-(4'-amino-3'-iodobenzyl)isoquinoline in combination with other chemotherapy drugs should be explored to enhance its efficacy.
合成法
The synthesis of 6,7-Dimethoxy-4-(4'-amino-3'-iodobenzyl)isoquinoline involves several steps, including the condensation of 4-amino-3-iodobenzylamine with 6,7-dimethoxyisoquinoline in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure 6,7-Dimethoxy-4-(4'-amino-3'-iodobenzyl)isoquinoline.
科学的研究の応用
6,7-Dimethoxy-4-(4'-amino-3'-iodobenzyl)isoquinoline has been studied extensively for its potential application in cancer research. It has been shown to inhibit the growth of cancer cells in vitro, including breast cancer, lung cancer, and leukemia cells. In addition, 6,7-Dimethoxy-4-(4'-amino-3'-iodobenzyl)isoquinoline has been found to induce apoptosis, or programmed cell death, in cancer cells.
特性
CAS番号 |
108737-12-8 |
|---|---|
製品名 |
6,7-Dimethoxy-4-(4'-amino-3'-iodobenzyl)isoquinoline |
分子式 |
C18H17IN2O2 |
分子量 |
420.2 g/mol |
IUPAC名 |
4-[(6,7-dimethoxyisoquinolin-4-yl)methyl]-2-iodoaniline |
InChI |
InChI=1S/C18H17IN2O2/c1-22-17-7-13-10-21-9-12(14(13)8-18(17)23-2)5-11-3-4-16(20)15(19)6-11/h3-4,6-10H,5,20H2,1-2H3 |
InChIキー |
LQNDBQLPKNBMHR-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C=NC=C2CC3=CC(=C(C=C3)N)I)OC |
正規SMILES |
COC1=C(C=C2C(=C1)C=NC=C2CC3=CC(=C(C=C3)N)I)OC |
その他のCAS番号 |
104672-05-1 |
同義語 |
(125I)-DMABI 6,7-dimethoxy-4-(4'-amino-3'-iodobenzyl)isoquinoline 6,7-I-DMABI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



